2-(benzyloxy)-N-methyl-5-nitrobenzamide is an organic compound characterized by a nitro group, a benzyloxy substituent, and a methylated nitrogen atom in its amide structure. Its molecular formula is . This compound belongs to the class of benzamides and is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be sourced from various chemical suppliers and research databases, including BenchChem and PubChem, which provide detailed information on its synthesis, properties, and applications.
2-(benzyloxy)-N-methyl-5-nitrobenzamide is classified as:
The synthesis of 2-(benzyloxy)-N-methyl-5-nitrobenzamide generally involves several key steps:
The molecular structure of 2-(benzyloxy)-N-methyl-5-nitrobenzamide can be represented as follows:
CN(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2)OC
2-(benzyloxy)-N-methyl-5-nitrobenzamide can undergo several chemical reactions:
The mechanism of action of 2-(benzyloxy)-N-methyl-5-nitrobenzamide involves its interaction with biological targets:
The compound's physical state and solubility characteristics make it suitable for various organic synthesis applications and biological studies .
2-(benzyloxy)-N-methyl-5-nitrobenzamide has several notable applications:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: